7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a bicyclic ring system with an oxygen bridge, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for nucleophilic addition, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce arylated derivatives with high diastereoselectivity, while reduction reactions can yield reduced bicyclic compounds .
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Endothal: A related compound with herbicidal properties.
Cantharidin: A natural product with a similar bicyclic structure, known for its blistering properties.
Ifetroban: A synthetic thromboxane receptor antagonist with a similar bicyclic framework.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- stands out due to its unique reactivity and potential for diverse chemical transformations. Its bicyclic structure provides a versatile scaffold for the development of new compounds with various applications in chemistry, biology, and medicine .
Properties
CAS No. |
73816-37-2 |
---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H8BrNO3/c9-10-7(11)5-3-1-2-4(13-3)6(5)8(10)12/h3-6H,1-2H2 |
InChI Key |
RXOHSBYHEYZGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.